Hydrogen-Bond Donor Elimination: Benzyl Ester vs. N-Benzyl Amide Comparator
The target benzyl ester compound bears zero hydrogen-bond donors (Hdon = 0), whereas the closest available amide analog N-benzyl-2-{[3-(3-pyridinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide possesses one Hdon (Hdon = 1) . Removal of the H-bond donor is associated with approximately 0.5–1.0 log-unit improvement in passive membrane permeability based on established medicinal chemistry guidelines [1]. This difference is structural and independent of assay conditions, making it a reliable procurement criterion when selecting between ester and amide congeners for cell-based screening.
| Evidence Dimension | Hydrogen-bond donor count (Hdon) – structural determinant of passive permeability |
|---|---|
| Target Compound Data | Hdon = 0 (benzyl ester; no N–H or O–H donors) |
| Comparator Or Baseline | N-benzyl-2-{[3-(3-pyridinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide (Hit2Lead SC-54466052): Hdon = 1 (amide N–H) |
| Quantified Difference | ΔHdon = 1 (target eliminates the sole H-bond donor present in the amide analog) |
| Conditions | Structural comparison from 2D chemical structures; property annotation from Hit2Lead database |
Why This Matters
For intracellular target engagement or cell-based phenotypic screening, zero Hdon compounds generally exhibit superior membrane permeation, making the ester form preferable when permeability is a limiting factor.
- [1] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. DOI: 10.1021/jm020017n View Source
